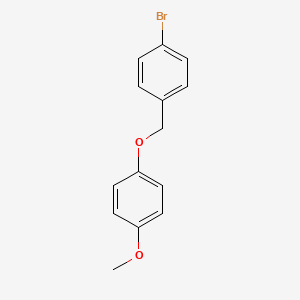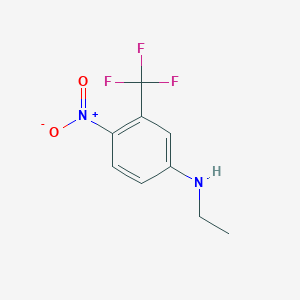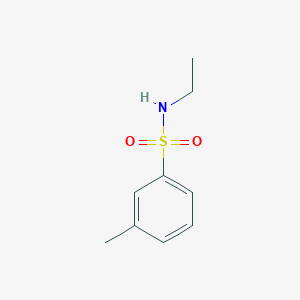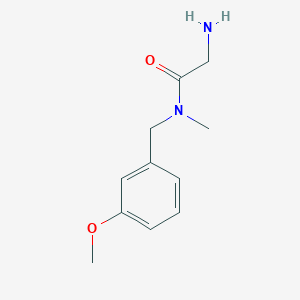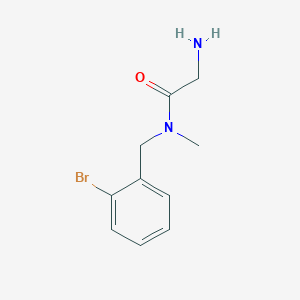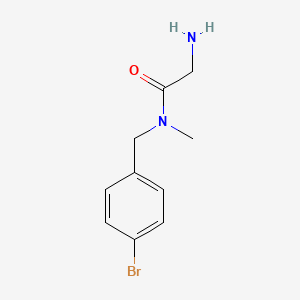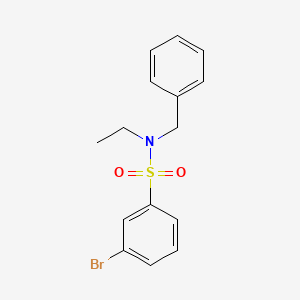
N-benzyl-3-bromo-N-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-bromo-N-ethylbenzenesulfonamide is a chemical compound characterized by its benzyl and ethyl groups attached to a brominated benzenesulfonamide core
Synthetic Routes and Reaction Conditions:
Bromination: The starting material, N-benzyl-N-ethylbenzenesulfonamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3) to introduce the bromo group at the 3-position of the benzene ring.
N-Benzyl Group Introduction: The benzyl group can be introduced through a benzylation reaction using benzyl chloride (C6H5CH2Cl) and a base such as sodium hydride (NaH).
N-Ethyl Group Introduction: The ethyl group is introduced using ethyl iodide (C2H5I) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions, often conducted in continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, acidic or neutral conditions.
Reduction: LiAlH4, H2 with Pd/C catalyst, anhydrous ether solvent.
Substitution: Various nucleophiles (e.g., NaOH, KCN), polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation: Benzenesulfonic acid derivatives.
Reduction: N-benzyl-N-ethylbenzenesulfonamide without the bromo group.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-benzyl-3-bromo-N-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new therapeutic agents targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-benzyl-3-bromo-N-ethylbenzenesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparaison Avec Des Composés Similaires
N-benzyl-3-bromo-N-ethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both benzyl and ethyl groups. Similar compounds include:
N-benzyl-N-ethylbenzenesulfonamide: Lacks the bromo group.
3-bromo-N-ethylbenzenesulfonamide: Lacks the benzyl group.
N-benzyl-3-bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of ethyl.
Propriétés
IUPAC Name |
N-benzyl-3-bromo-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-2-17(12-13-7-4-3-5-8-13)20(18,19)15-10-6-9-14(16)11-15/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJCSMXQTPYBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
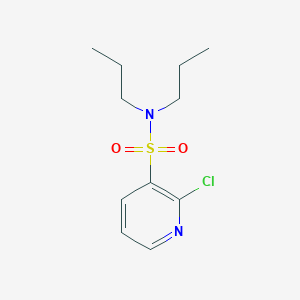
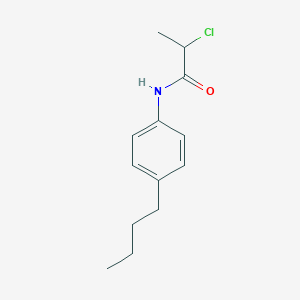
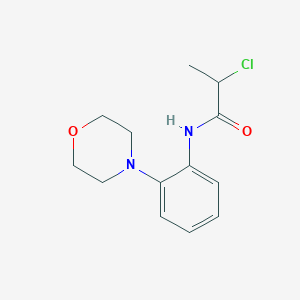
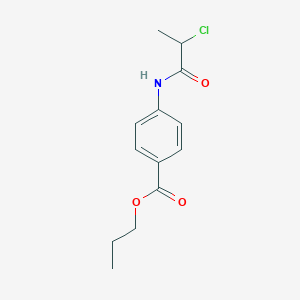
![2-chloro-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7859260.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7859271.png)
![1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7859273.png)
